Tetrapentylammonium bromide
Overview
Description
Tetrapentylammonium bromide is a quaternary ammonium salt with the chemical formula (C5H11)4NBr. It is characterized by its white powder appearance and is commonly used as a phase transfer catalyst in various chemical reactions . This compound is known for its ability to facilitate the transfer of reactants between different phases, making it a valuable reagent in organic synthesis and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapentylammonium bromide can be synthesized through the reaction of 1-bromopentane with triamylamine. The reaction typically involves the following steps:
Reactants: 1-bromopentane and triamylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere at room temperature.
Purification: The product is crystallized from petroleum ether, benzene, or acetone/ether mixtures and dried under vacuum at 40-50°C for two days.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and packaged for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Tetrapentylammonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can act as an alkylating agent in substitution reactions, particularly in the alkylation of benzylic amines and azaheterocycles.
Phase Transfer Catalysis: It is widely used as a phase transfer catalyst to facilitate reactions between reactants in different phases.
Common Reagents and Conditions:
Reagents: Common reagents used in reactions with this compound include benzylic amines, azaheterocycles, and various organic solvents.
Conditions: Reactions are typically carried out at room temperature under inert atmospheres to prevent unwanted side reactions.
Major Products:
Scientific Research Applications
Tetrapentylammonium bromide has a wide range of applications in scientific research, including:
Analytical Chemistry: It is used as an ion-pair reagent in ion-pair chromatography for the analysis of antioxidant phenolic compounds in wines and juices.
Material Science: It serves as a structure-directing agent in the synthesis of zeolite-like heterobimetallic cyanide frameworks.
Organic Synthesis: It is employed as an alkylating agent in the synthesis of various organic compounds.
Electrochemistry: It is used in the electrochemical synthesis of stable graphite intercalation compounds containing tetrapentylammonium cations.
Mechanism of Action
Tetrapentylammonium bromide exerts its effects primarily through its role as a phase transfer catalyst. The compound facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate and yield. The molecular targets and pathways involved include the interaction of the quaternary ammonium cation with the reactants, which enhances their solubility and reactivity in the reaction medium .
Comparison with Similar Compounds
Tetrabutylammonium Bromide: Similar in structure but with butyl chains instead of pentyl chains.
Tetrahexylammonium Bromide: Contains hexyl chains, leading to different solubility and reactivity properties.
Tetrapropylammonium Bromide: Features propyl chains, which affect its phase transfer capabilities.
Uniqueness: Tetrapentylammonium bromide is unique due to its specific chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly effective as a phase transfer catalyst and in ion-pair chromatography compared to its shorter or longer chain analogs .
Properties
IUPAC Name |
tetrapentylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N.BrH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPALIFXDWQTXKS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15959-61-2 (Parent) | |
Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883596 | |
Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883596 | |
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Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic flakes; [Acros Organics MSDS] | |
Record name | Tetrapentylammonium bromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
866-97-7 | |
Record name | Tetrapentylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrapentylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.597 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetrapentylammonium bromide?
A1: this compound has the molecular formula C20H44BrN and a molecular weight of 378.5 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: While specific spectroscopic data is not presented in the provided abstracts, FTIR spectroscopy was used to study the ion-solvent interactions of this compound in acrylonitrile solutions. []
Q3: What is the solubility of this compound in different solvents?
A3: this compound has been studied in a variety of solvents including water [, ], formamide [], ethylene glycol [], acetonitrile [, , ], 2-propanol [], N,N-dimethylformamide [, ], ethyl methyl ketone [, ], and 2-ethoxyethanol. [, , ] Specific solubility data would require consulting the full research articles.
Q4: Has this compound been used in any specific applications due to its material properties?
A4: this compound has been investigated as a phase transfer catalyst in the derivatization of beta-oestradiol with pyrenesulphonyl chloride for HPLC analysis. []
Q5: How does this compound interact with water at a molecular level?
A5: Studies suggest that the solvation of large tetraalkylammonium ions like this compound in water involves less water orientational ordering compared to smaller solutes, resulting in smaller fluctuations in water-water pair energy and reduced heat capacity of hydration. [] This suggests a disruption of the hydrogen bond network of water.
Q6: Does this compound show any biological activity?
A6: Research indicates that this compound can inhibit myocardial contractile performance by potentially opening myocardial ATP-sensitive K+ channels. This effect appears to be mediated by an endothelium-derived factor. []
Q7: How does the carbon chain length of tetraalkylammonium bromides affect their interaction with methane hydrate?
A7: Studies show that increasing the carbon chain length from tetramethylammonium bromide to this compound enhances the thermodynamic stability of methane hydrate by shifting the phase equilibria of the semiclathrate hydrates to a lower pressure and higher temperature zone. []
Q8: What analytical techniques have been employed to study this compound?
A8: Several techniques were utilized to investigate this compound including ultrasonic velocity measurements, viscosity measurements, density measurements, small-angle neutron scattering, FTIR spectroscopy, nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC). [, , , , , ]
Q9: How is this compound quantified in different matrices?
A9: While specific quantification methods are not detailed in the abstracts, this compound has been studied using various analytical techniques in different matrices like acrylonitrile solutions [] and biological samples like serum. []
Q10: Have computational methods been used to study this compound?
A10: Yes, both Hypernetted Chain (HNC) calculations and Brownian Dynamics simulations were employed to study the structure of nonaqueous electrolyte solutions containing this compound and to analyze small-angle neutron scattering data. []
Q11: What are some other areas of research involving this compound?
A11: Additional research areas include investigating the effect of this compound on the drainage of thin liquid films stabilized by ionic surfactants, [] exploring its use in ion-pair extraction polarography for determining organic bases, [] and studying its impact on the pore size of endogenous channels in Xenopus oocytes. []
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